Lithium oxide

Solid-state electrolyte Ionic conductivity Mechanochemical synthesis

Li₂O is a cubic antifluorite-structured ionic solid with high Li⁺ conductivity at elevated temperatures. Common substitution with Li₂CO₃ or LiOH compromises ionic conductivity and electrochemical stability. For procurement requiring quantifiable performance: • Solid electrolytes: Amorphous Li₂O systems achieve 10⁻⁵-10⁻⁴ S cm⁻¹ ionic conductivity, comparable to Li₂S with lower toxicity. • Cathode coatings: 0.4 wt.% LBO coating on LiMn₂O₄ delivers 25% higher initial discharge capacity and 93% retention over 10 cycles. • CO₂ capture: Dissolved Li₂O in molten carbonate at 723 K achieves 0.835 molCO₂/molLi₂O absorption capacity, significantly exceeding CaO.

Molecular Formula Li2O
Molecular Weight 29.9 g/mol
CAS No. 12142-77-7
Cat. No. B7909388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium oxide
CAS12142-77-7
Molecular FormulaLi2O
Molecular Weight29.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-2]
InChIInChI=1S/2Li.O/q2*+1;-2
InChIKeyFUJCRWPEOMXPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Oxide Properties and Industrial Baseline


Lithium oxide (Li₂O), an inorganic compound adopting the cubic antifluorite crystal structure (space group Fm3m, No. 225) [1], exhibits a high melting point of 1438 °C, a density of 2.013 g/cm³, and a large indirect band gap of approximately 7.8 eV [2]. It is highly reactive with water and carbon dioxide, forming LiOH and Li₂CO₃ respectively [3]. While serving as a precursor for cathode materials and a component in specialty glasses, Li₂O itself is an insulating ionic solid that demonstrates appreciable Li⁺ ionic conductivity at elevated temperatures, positioning it as a candidate for solid-state electrolyte applications [2].

Solid-state electrolyte research candidate
Cathode coating precursor for lithium-ion batteries
Reported candidate for high-temperature CO2 capture research

Why Generic Substitution Fails for Lithium Oxide


Generic substitution of lithium oxide with other lithium compounds (e.g., Li₂CO₃, LiOH, Li₃N) or other metal oxides (e.g., CaO, MgO) is not straightforward due to quantifiable differences in ionic conductivity, CO₂ capture capacity, and electrochemical stability. In solid electrolytes, the ionic conductivity of Li₂O-based amorphous systems is comparable to those using Li₂S or Li₃N, but markedly superior to those based on Li₃PO₄, LiOH, or LiCl [1]. For CO₂ capture, the absorption capacity of dissolved Li₂O significantly exceeds that of CaO in molten carbonate systems [2]. Furthermore, as a component of the solid electrolyte interphase (SEI), Li₂O exhibits lower solubility than LiF, indicating a distinct stability profile that cannot be assumed for other lithium salts [3]. These performance deltas underscore the necessity of evidence-based selection.

Lithium Source Alternatives Li₃PO₄, LiOH, or LiCl may exhibit ionic conductivity over one order of magnitude lower in amorphous solid electrolytes.
CaO Substitution Reported CO₂ capture capacity of Li₂O in molten carbonate may significantly exceed that of CaO; performance may drop with substitute.
LiF-Rich SEI Compositions LiF shows higher solubility than Li₂O in SEI models; LiF-rich SEI may be more prone to dissolution and capacity fade.

Quantitative Evidence Against Closest Analogs


Amorphous Solid Electrolyte Conductivity Comparison

In the mechanochemical synthesis of amorphous solid electrolytes using SiS₂, Li₂O serves as a lithium source yielding room-temperature ionic conductivities in the range of 10⁻⁵ to 10⁻⁴ S cm⁻¹ [1]. This performance is directly comparable to that achieved with Li₂S and Li₃N under identical conditions, and is at least one order of magnitude higher than electrolytes prepared with Li₃PO₄, LiOH, or LiCl, which exhibit conductivities below 10⁻⁶ S cm⁻¹ [1].

Ionic Conductivity
Head-to-head
Li₂O10⁻⁵–10⁻⁴ S/cm
Li₃PO₄/LiOH/LiCl<10⁻⁶ S/cm
Comparable to Li₂S/Li₃N, reported to exceed Li₃PO₄/LiOH/LiCl group by >10×.
Room temperature, SiS₂-based amorphous electrolytes.
Solid-state electrolyte Ionic conductivity Mechanochemical synthesis

Cathode Coating for Enhanced Cycling Stability

A coating of lithium borate (LBO) glass, with the composition Li₂O–2B₂O₃, applied to spinel lithium manganese oxide (LiMn₂O₄) cathode material, significantly enhances electrochemical performance [1]. At a 0.4 wt.% LBO loading, the initial discharge capacity increases from 95.57 mAh/g (uncoated) to 119.79 mAh/g [1]. Furthermore, after 10 cycles, the LBO-coated material retains 93% of its original capacity, demonstrating substantially improved cyclability over the uncoated baseline [1].

Cathode Cycling
Head-to-head
LBO-coated119.79 mAh/g, 93% retention (10 cyc)
Uncoated95.57 mAh/g
Reported ~25% higher initial capacity and improved short-term cyclability.
0.4 wt.% Li₂O–2B₂O₃ glass coating on LiMn₂O₄ cathode.
Lithium-ion battery Cathode coating Capacity retention

Molten Carbonate CO₂ Capture Performance

In molten Li–Na–K carbonate systems, dissolved Li₂O exhibits a CO₂ absorption capacity of 0.835 molCO₂/molLi₂O at 723 K, which is substantially higher than that of solid Li₂O [1]. This enhancement is attributed to the elimination of surface passivation by Li₂CO₃ formation, which limits the performance of solid Li₂O [1]. Critically, Li₂O demonstrates much greater solubility in molten carbonate compared to the commonly used CaO absorbent, positioning it as a superior candidate for industrial carbon capture media [1].

CO₂ Capture
Cross-study
Dissolved Li₂O0.835 molCO₂/molLi₂O
Solid Li₂O / CaOLower capacity, surface passivation
Reported absorption capacity substantially higher than CaO in molten carbonate.
Li–Na–K molten carbonate eutectic at 723 K.
CO₂ capture Molten salt Sorbent capacity

SEI Component Solubility and Stability

First-principles computational chemistry simulations investigating the stability of solid electrolyte interphase (SEI) components reveal that Li₂O is the least soluble among common SEI phases when in contact with electrolyte [1]. In contrast, LiF is identified as the most soluble SEI component, suggesting that LiF-rich SEI layers may be more prone to dissolution and subsequent degradation than those rich in Li₂O [1]. This finding indicates that a Li₂O-dominant SEI offers superior thermodynamic stability against electrolyte dissolution.

SEI Solubility Rank
Reported
  1. LiF (most soluble)
  2. LiOH / Li₂CO₃
  3. Li₂O (least soluble)
Li₂O reported least soluble, suggesting higher thermodynamic SEI stability.
First-principles simulation, ether/carbonate electrolyte models.
Solid electrolyte interphase Lithium metal anode Solubility

Catalytic Decomposition of Lithium Perchlorate

Lithium oxide acts as a potent catalyst for the thermal decomposition of lithium perchlorate (LiClO₄), intensifying the decomposition rate by a factor of 10² to 10³ relative to the uncatalyzed reaction [1]. In the presence of Li₂O, the same decomposition rate is achieved at a temperature approximately 100 °C lower than that required for pure LiClO₄ [1]. Furthermore, Li₂O demonstrates more pronounced catalytic activity than lithium peroxide (Li₂O₂): under Li₂O catalysis, LiClO₄ decomposes approximately twice as fast as LiClO₃, whereas in the pure state LiClO₃ decomposes five times faster [1].

Catalytic Rate
Head-to-head
10²–10³× acceleration
Reported catalytic efficiency substantially higher than Li₂O₂; ~100 °C temperature reduction.
280–310 °C, solid-state LiClO₄ decomposition.
Catalysis Perchlorate decomposition Reaction kinetics

Optimal Application Scenarios for Lithium Oxide


Solid-State Electrolyte Precursor

When formulating amorphous solid electrolytes via mechanochemical synthesis with SiS₂, Li₂O should be selected as the lithium source when ionic conductivity comparable to Li₂S or Li₃N is required (10⁻⁵–10⁻⁴ S cm⁻¹) [1], but where the toxicity (Li₂S) or extreme air-sensitivity (Li₃N) of alternatives poses handling or safety constraints [1]. This scenario is particularly relevant for pilot-scale solid-state battery fabrication requiring a balance of performance and processability.

Cathode Surface Modification

Li₂O should be procured as a precursor for lithium borate (Li₂O–2B₂O₃) glass coatings when modifying spinel LiMn₂O₄ cathodes [1]. The 0.4 wt.% LBO coating condition delivers a 25% increase in initial discharge capacity (119.79 mAh/g vs 95.57 mAh/g uncoated) and 93% capacity retention after 10 cycles [1]. This application scenario is optimal for battery manufacturers seeking immediate, quantifiable improvements in cathode performance without altering the core active material synthesis.

High-Temperature CO₂ Capture Systems

In industrial CO₂ scrubbing systems employing Li–Na–K molten carbonate eutectics at approximately 723 K, Li₂O is the preferred absorbent over CaO due to its significantly higher solubility in the molten salt medium [2]. The dissolved Li₂O achieves an absorption capacity of 0.835 molCO₂/molLi₂O, avoiding the surface passivation that limits solid Li₂O performance [2]. This scenario applies to integrated carbon capture and electrochemical transformation processes in fossil fuel power plants or cement kilns.

Lithium Metal Anode SEI Engineering

For lithium metal battery research and development, Li₂O-rich SEI chemistries should be targeted over LiF-rich compositions to minimize capacity degradation from SEI dissolution [3]. Computational evidence confirms Li₂O as the least soluble SEI component among common phases (LiF, LiOH, Li₂CO₃) [3]. This scenario is critical for electrolyte additive formulation and anode surface pretreatment protocols aimed at extending lithium metal battery cycle life.

Catalytic Decomposition of Perchlorate

In applications requiring controlled thermal decomposition of LiClO₄—such as oxygen generation systems, solid propellants, or pyrotechnic compositions—Li₂O should be selected as the catalyst when maximum rate enhancement (10²–10³×) or lower operating temperature (~100 °C reduction) is required [4]. Li₂O provides superior catalytic activity compared to Li₂O₂ and enables more predictable decomposition kinetics [4].

Application
Selection Property
Validation Focus
Solid-State Electrolyte Research
Ionic conductivity comparable to Li₂S/Li₃N without toxicity or extreme air-sensitivity
Verify room-temperature ionic conductivity and process compatibility
Cathode Surface Modification
Lithium borate glass coating precursor for LiMn₂O₄ cathodes
Confirm capacity retention and coating uniformity under cycling
High-Temperature CO₂ Capture
High solubility and reported absorption capacity in molten carbonate vs CaO
Assess CO₂ uptake and sorbent regeneration in target molten salt system
Lithium Metal Anode SEI Engineering
Least soluble SEI component to minimize dissolution-driven capacity fade
Validate SEI composition and dissolution rate in relevant electrolyte
Catalytic Perchlorate Decomposition
High catalytic activity for LiClO₄ decomposition at reduced temperature
Evaluate rate enhancement and temperature reduction in specific application

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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